(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone
Overview
Description
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes an oxazolidinone ring substituted with isobutyl and diphenyl groups. It is often used in asymmetric synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone typically involves the reaction of an appropriate chiral amine with a carbonyl compound under controlled conditions. One common method includes the use of chiral auxiliaries to induce the desired stereochemistry. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the oxazolidinone ring can be modified using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone involves its ability to act as a chiral auxiliary, influencing the stereochemistry of the reactions it participates in. The oxazolidinone ring provides a rigid framework that helps in the selective formation of one enantiomer over the other. This selectivity is crucial in the synthesis of chiral compounds, which are important in various applications, including pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (4S)-4-Isopropyl-5,5-diphenyl-2-oxazolidinone
- (4S)-4-Benzyl-5,5-diphenyl-2-oxazolidinone
- (4S)-4-Methyl-5,5-diphenyl-2-oxazolidinone
Uniqueness
(4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone is unique due to its specific isobutyl substitution, which provides distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in certain asymmetric synthesis reactions where other oxazolidinone derivatives may not be as effective.
Properties
IUPAC Name |
(4S)-4-(2-methylpropyl)-5,5-diphenyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14(2)13-17-19(22-18(21)20-17,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRSFLJYNPTJNK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(OC(=O)N1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432644 | |
Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191090-34-3 | |
Record name | (4S)-4-Isobutyl-5,5-diphenyl-2-oxazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40432644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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